4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4,7-dimethyl-2H-benzotriazol-5-amine |
InChI |
InChI=1S/C8H10N4/c1-4-3-6(9)5(2)8-7(4)10-12-11-8/h3H,9H2,1-2H3,(H,10,11,12) |
InChI Key |
AIABHRDMGPJVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=NNN=C12)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,7-dimethyl-1H-benzo[d][1,2,3]triazole with amine derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The benzotriazole scaffold is frequently modified via click chemistry. For example, a structurally analogous compound, 4-azido-7-chloroquinoline , underwent CuAAC with propargyl derivatives to yield triazole-linked hybrids (73% yield, CuSO₄/ascorbate, 65°C, 24 h) . By analogy, the amine group in 4,7-dimethyl-1H-benzo[d] triazol-5-amine could be converted to an azide intermediate for subsequent cycloaddition with alkynes.
Key Conditions:
| Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| CuSO₄, sodium ascorbate | tBuOH/H₂O | 65°C | 73% |
Buchwald-Hartwig Amination
The primary amine at position 5 participates in palladium-catalyzed cross-coupling reactions. In a related study, 5-amino-1,2,3-triazole derivatives underwent arylation with aryl bromides using an NHC-Pd catalyst (91% yield, 1,4-dioxane, 110°C, 24 h) . Similar conditions could enable the installation of aryl/heteroaryl groups at the amine site.
Example Reaction:
Optimization Data:
| Catalyst Loading | Base | Solvent | Yield |
|---|---|---|---|
| 5 mol% Pd | NaOtBu | 1,4-dioxane | 91% |
Enzyme Inhibition
Benzotriazole derivatives exhibit hydrogen-bonding interactions with biological targets. In acetylcholinesterase (AChE), the benzotriazole moiety formed hydrogen bonds with His447 and Tyr124 residues . The amine group in 4,7-dimethyl-1H-benzo[d] triazol-5-amine could enhance binding affinity via similar interactions.
Directed C–H Functionalization
The electron-rich triazole ring directs electrophilic substitution. For example, bromination of 1,2,3-triazole derivatives occurs preferentially at the para position to the triazole nitrogen . Methyl groups at positions 4 and 7 may sterically hinder substitution at adjacent sites.
Coordination Chemistry
Triazole-containing ligands form stable complexes with transition metals. A Cu(I)-catalyzed synthesis of disulfide-bearing triazoles achieved 85% yield (CuI, DMSO, RT) , suggesting utility in designing metal-organic frameworks (MOFs) or catalysts.
Scientific Research Applications
Medicinal Chemistry
4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine has shown promise in various medicinal applications:
- Antimicrobial Activity : Studies indicate that compounds with triazole moieties exhibit significant antimicrobial properties. The specific structural features of this compound contribute to its effectiveness against certain bacterial strains and fungi.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells. Its dual functionality as an amine and triazole allows for further modifications that could enhance its anticancer activity.
Agricultural Chemistry
The compound's biological activity extends to agricultural applications:
- Fungicides : Due to its antifungal properties, this compound can be explored as a potential fungicide in crop protection strategies. Its ability to disrupt fungal cell function makes it a candidate for developing new agricultural products.
Material Science
In material science, the unique properties of this compound can be utilized:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and resistance to degradation. This application is particularly relevant in the development of advanced materials for industrial use .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various substituted triazoles, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antifungal Efficacy
Research conducted on the antifungal activity of triazole derivatives highlighted the effectiveness of this compound against common agricultural pathogens. The compound demonstrated a higher inhibition rate compared to traditional fungicides in vitro tests.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The pathways involved include the inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 4,7-dimethyl-1H-benzo[d][1,2,3]triazol-5-amine and related compounds:
Key Research Findings
Physicochemical Properties
- Lipophilicity : Methyl groups in this compound increase logP compared to Hbt-NH₂ (predicted logP: ~1.5 vs. 0.8), favoring blood-brain barrier penetration in drug design.
- Thermal Stability : Substituted benzotriazoles generally exhibit high thermal stability (>200°C), making them suitable for high-temperature material applications .
Biological Activity
4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine is a compound belonging to the triazole family, which is characterized by its unique fused benzene and triazole structure. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article will explore its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N4. Its structure includes two methyl groups at the 4 and 7 positions of the benzo[d][1,2,3]triazole ring. The presence of the triazole moiety contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Triazole derivatives are well-known for their antibacterial and antifungal properties. This compound demonstrates significant activity against a range of microbial pathogens. Studies have shown that compounds in this class can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making them potential candidates for antibiotic development .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study involving various benzotriazole derivatives revealed that certain analogs exhibited substantial antiproliferative effects against human cancer cell lines. The compound's mechanism involves inhibition of key enzymes involved in cancer cell proliferation .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Utilizing precursors that contain both amine and azide functionalities.
- Substitution Reactions : Modifying existing triazole derivatives to introduce methyl groups at the desired positions.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of various triazole derivatives, this compound was tested against three human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. The binding affinity of the compound was analyzed using molecular docking simulations which suggested effective interactions with target proteins involved in cancer progression .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests against E. coli and S. aureus, indicating its potential as a therapeutic agent for infectious diseases .
Comparative Analysis with Related Compounds
The following table compares this compound with other structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Methyl-1H-benzo[d][1,2,3]triazole | Contains one methyl group | Antifungal properties |
| 1-Benzyl-1H-benzo[d][1,2,3]triazole | Benzyl substitution at nitrogen | Potential anticancer activity |
| 5-Amino-1-(3-chlorobenzyl)-1H-triazole | Chlorobenzyl substitution | Antiproliferative properties |
| 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl) | Complex heterocyclic structure | Neuroprotective effects |
Q & A
Basic Research Question
- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies methyl groups (δ 2.35–2.50 ppm, singlet) and NH₂ (δ 5.8–6.2 ppm, broad). ¹³C NMR confirms aromatic carbons (δ 120–150 ppm) and methyl carbons (δ 20–25 ppm) .
- HR-MS : Exact mass (e.g., m/z 189.0885 for C₈H₁₀N₄) validates molecular formula .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) with retention times ~8–10 min .
How do competing synthetic pathways for this compound lead to data contradictions in literature?
Advanced Research Question
Discrepancies arise from:
- Methylation Regioselectivity : Direct methylation of the triazole NH vs. benzyl positions. For example, excess methyl iodide may over-alkylate, producing N,N-dimethyl byproducts .
- Microwave vs. Conventional Heating : Microwave-assisted synthesis (e.g., 100°C, 30 min) claims 90% yield, but conventional methods (6–10 h) report 85%, suggesting energy efficiency trade-offs .
- Solvent Effects : Polar aprotic solvents (DMF) favor methylation but may reduce crystallinity, complicuting purification .
What computational strategies predict the electronic and reactive properties of this compound?
Advanced Research Question
- DFT Calculations : Gaussian 09/16 models HOMO-LUMO gaps (e.g., ~4.5 eV) to predict nucleophilic/electrophilic sites. Methyl groups lower the HOMO energy, enhancing stability .
- Molecular Dynamics (MD) : Simulates solvent interactions; ethanol solvation shells stabilize the NH₂ group, affecting reactivity .
- Docking Studies : Predict binding to biological targets (e.g., ketol-acid reductoisomerase) by analyzing hydrogen bonds with the triazole NH and methyl groups .
How does tautomerism in the triazole ring impact the compound’s chemical reactivity and biological activity?
Advanced Research Question
- Tautomer Equilibrium : 1H ↔ 2H tautomerism alters NH positioning, affecting hydrogen-bonding capacity. SC-XRD and ¹⁵N NMR confirm the dominant tautomer in solid vs. solution states .
- Biological Implications : The 1H tautomer’s NH group may inhibit enzymes (e.g., via H-bonding to active sites), while methylation at N1/N3 blocks this interaction .
- pH Sensitivity : At physiological pH (7.4), the NH₂ group (pKa ~4.5) deprotonates, enhancing solubility but reducing membrane permeability .
What methodologies address low yields in multi-component reactions involving this compound?
Advanced Research Question
- Catalyst Screening : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole-functionalized derivatives .
- Solvent Optimization : Ethanol/water mixtures (4:1) balance solubility and reaction rate, reducing byproducts .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine intermediates) to adjust stoichiometry .
How can researchers validate the antimicrobial activity of this compound derivatives?
Basic Research Question
- MIC Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC values <50 µg/mL indicate potency .
- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects over 24 h .
- Synergy Testing : Combine with β-lactams; fractional inhibitory concentration (FIC) index <0.5 suggests synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
